REACTION_CXSMILES
|
[C:1]([OH:13])(=O)[CH2:2][C:3]([CH2:8][C:9]([OH:11])=O)([C:5](O)=O)O.[OH2:14]>>[CH3:5][C:3]1[C:2]2[CH:1]=[CH:2][C:3]([OH:14])=[CH:5][C:1]=2[O:13][C:9](=[O:11])[CH:8]=1
|
Name
|
4-MUO buffer solution
|
Quantity
|
50 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 μL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
lipase buffer solution
|
Quantity
|
25 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An enzymatic reaction
|
Type
|
CUSTOM
|
Details
|
was initiated by the following steps under 25° C.
|
Type
|
ADDITION
|
Details
|
mixing them
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to terminate
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=O)OC2=C1C=CC(=C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:13])(=O)[CH2:2][C:3]([CH2:8][C:9]([OH:11])=O)([C:5](O)=O)O.[OH2:14]>>[CH3:5][C:3]1[C:2]2[CH:1]=[CH:2][C:3]([OH:14])=[CH:5][C:1]=2[O:13][C:9](=[O:11])[CH:8]=1
|
Name
|
4-MUO buffer solution
|
Quantity
|
50 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 μL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
lipase buffer solution
|
Quantity
|
25 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An enzymatic reaction
|
Type
|
CUSTOM
|
Details
|
was initiated by the following steps under 25° C.
|
Type
|
ADDITION
|
Details
|
mixing them
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to terminate
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=O)OC2=C1C=CC(=C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |